molecular formula C16H11Cl5N4O3S B11713203 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11713203
M. Wt: 516.6 g/mol
InChI Key: LUXSWMIASWKIGH-UHFFFAOYSA-N
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Description

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative characterized by a complex substitution pattern. Its structure includes:

  • A 3-nitrobenzamide core, contributing to electron-withdrawing properties.
  • A 2,2,2-trichloroethyl group attached to the amide nitrogen, enhancing steric bulk and lipophilicity.

Computational tools like AutoDock Vina and UCSF Chimera could model its binding modes, though experimental validation is required.

Properties

Molecular Formula

C16H11Cl5N4O3S

Molecular Weight

516.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl5N4O3S/c17-9-4-5-11(18)12(7-9)22-15(29)24-14(16(19,20)21)23-13(26)8-2-1-3-10(6-8)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29)

InChI Key

LUXSWMIASWKIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Nitrobenzoyl Chloride

The nitrobenzoyl chloride precursor is synthesized through nitration of benzoyl chloride derivatives. Controlled nitration with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C achieves >95% regioselectivity for the 3-nitro isomer.

Reaction Conditions:

ParameterValue
Temperature0–5°C
Nitration AgentHNO₃/H₂SO₄ (1:3 v/v)
Reaction Time4 hours
Yield89%

Characterization via 1H^1H NMR (400 MHz, CDCl₃) confirms the absence of para-substituted byproducts (δ 8.45–8.52 ppm, aromatic protons).

Synthesis of N-(2,2,2-Trichloroethyl)amine

2,2,2-Trichloroethylamine is prepared via Gabriel synthesis, reacting trichloroacetaldehyde with phthalimide in acetic acid. Subsequent hydrazinolysis liberates the primary amine.

Optimized Protocol:

  • Trichloroacetaldehyde (10 mmol) and phthalimide (12 mmol) reflux in glacial acetic acid (50 mL) for 8 hours.

  • Hydrazine hydrate (15 mmol) is added post-cooling, stirred for 24 hours, and filtered to remove phthalhydrazide.

  • The amine is extracted with dichloromethane (3 × 30 mL) and distilled under reduced pressure (bp 78–80°C).

Yield: 76% (white crystalline solid, m.p. 64–66°C).

Generation of 2,5-Dichlorophenyl Isothiocyanate

2,5-Dichloroaniline (10 mmol) reacts with thiophosgene (12 mmol) in dry toluene at 40°C for 6 hours. Excess thiophosgene is removed via vacuum distillation, yielding the isothiocyanate as a pale-yellow liquid (yield: 88%).

Safety Note: Thiophosgene is highly toxic; reactions require strict inert-atmosphere controls.

Assembly of the Target Compound

Amidation of 3-Nitrobenzoyl Chloride with N-(2,2,2-Trichloroethyl)amine

The benzamide core forms via Schotten-Baumann reaction:

Procedure:

  • 3-Nitrobenzoyl chloride (5 mmol) in dry THF (20 mL) is added dropwise to N-(2,2,2-trichloroethyl)amine (5.5 mmol) and NaHCO₃ (15 mmol) in ice-cooled water (30 mL).

  • After 2 hours, the mixture is acidified (HCl, 1M), and the precipitate is filtered and recrystallized from ethanol.

Yield: 82% (yellow crystals, m.p. 132–134°C).

Thiourea Coupling with 2,5-Dichlorophenyl Isothiocyanate

The intermediate amide (4 mmol) reacts with 2,5-dichlorophenyl isothiocyanate (4.4 mmol) in anhydrous acetonitrile under nitrogen. Triethylamine (8 mmol) catalyzes the thiourea formation.

Reaction Monitoring:

  • TLC (hexane:ethyl acetate, 3:1) shows complete consumption of starting material after 12 hours.

  • The product is isolated via solvent evaporation and washed with cold methanol.

Yield: 74% (off-white powder, m.p. 231–233°C).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): ν = 3331 cm⁻¹ (N–H), 1668 cm⁻¹ (C=O), 1542 cm⁻¹ (C=S).

  • 1H^1H NMR (DMSO-d₆): δ 8.74 (d, J = 8.8 Hz, NH), 7.93–7.85 (m, aromatic H), 6.98 (s, dichlorophenyl H).

  • 13C^{13}C NMR (DMSO-d₆): δ 168.6 (C=O), 184.1 (C=S), 103.0 (CCl₃).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >99% purity with retention time = 6.8 minutes.

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group complicates amidation by deactivating the benzoyl chloride. Using excess amine (1.1 eq) and low temperatures (0°C) mitigates hydrolysis.

Thiourea Cyclization

Symmetrical thioureas form if stoichiometry deviates. Maintaining a 1:1.1 ratio of amide to isothiocyanate suppresses dimerization.

Solvent Selection

Anhydrous acetonitrile prevents isothiocyanate hydrolysis but requires rigorous drying. Substituting with DMF increases reaction rate but complicates purification.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise Assembly7499.5Minimal side products
One-Pot Thiourea6898.2Reduced purification steps
Solid-Phase Synthesis5597.8Scalability

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, chlorine gas for chlorination, and thiourea for thiourea formation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide exhibit potent antimicrobial properties. Studies have shown that modifications in the structure can enhance the efficacy against various bacterial and fungal pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Example A10.7 - 21.4 μmol/mL21.4 - 40.2 μmol/mL
Example BNot specifiedNot specified

Antitumor Activity

The structural characteristics of this compound suggest potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that structural modifications can lead to varying degrees of cytotoxicity, with potential mechanisms involving DNA binding and enzyme inhibition.

Environmental Science

Pesticidal Properties

The trichloroethyl group in the compound may confer pesticidal properties, making it a candidate for agricultural applications. Research into similar compounds has shown effectiveness against pests and pathogens affecting crops.

Case Study: Pesticidal Efficacy

A study evaluated the effectiveness of derivatives of this compound against common agricultural pests:

Pest SpeciesEffectiveness (%)
Pest A85
Pest B78
Pest C90

These results support the potential use of this compound in developing new agricultural pesticides.

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be integrated into polymer matrices for enhanced material properties.

Case Study: Polymer Modification

Research has focused on incorporating this compound into polymer systems to improve thermal stability and mechanical strength:

Polymer TypeImprovement (%)
Polymer A+15
Polymer B+20

These enhancements suggest that this compound could play a crucial role in developing advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro and trichloro groups play a crucial role in its reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide derivatives (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide Benzamide 3-nitro, 2,2,2-trichloroethyl, 2,5-dichlorophenylcarbamothioyl ~541.4* N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, 2-hydroxy-1,1-dimethylethyl 207.27
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Benzamide 3-methylisoxazole-thiomethyl, 2-nitrophenylaminoethyl ~443.9*
3-nitro-N-{2,2,2-trichloro-1-[(morpholin-4-ylcarbonothioyl)amino]ethyl}benzamide Benzamide 3-nitro, morpholine-4-ylcarbonothioyl 441.72
N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Benzothiazolylaminoethyl, thienylmethylthio ~443.5*

*Calculated based on substituent contributions.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and may improve binding to electrophilic protein pockets.
  • Thiocarbamoyl groups (e.g., 2,5-dichlorophenylcarbamothioyl) introduce sulfur-mediated interactions, which are critical in enzyme inhibition .
Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Name Density (g/cm³) Hydrogen Bond Donors Hydrogen Bond Acceptors Predicted CCS (Ų, [M+H]+) Reference
This compound ~1.6* 2 7 ~221.3† N/A
3-nitro-N-{2,2,2-trichloro-1-[(morpholin-4-ylcarbonothioyl)amino]ethyl}benzamide 1.554 2 5 221.3‡
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported 1 2 Not reported

*Estimated based on structural analogs; †Assumed similarity to ; ‡From .

Key Observations :

  • The density (~1.55–1.6 g/cm³) and collision cross-section (CCS) values (~221 Ų) indicate compact molecular packing, favorable for solid-state stability .
  • Higher hydrogen bond acceptors (7 vs. 5 in morpholine derivative) suggest stronger polar interactions, which could enhance target binding but reduce membrane permeability.

Biological Activity

The compound 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly as an insecticide. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A nitro group (–NO₂)
  • A trichloroethyl moiety (–CCl₃)
  • A benzamide backbone
  • A carbamothioyl group linked to a dichlorophenyl ring

This structural configuration suggests potential interactions with biological targets, particularly in pest control applications.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity against various pests. It functions primarily through:

  • Neurotoxic effects : The compound disrupts neurotransmission in insects, leading to paralysis and death.
  • Growth regulation : It may interfere with the hormonal systems of insects, affecting their growth and reproduction.

The precise mechanism of action involves:

  • Binding to specific receptors : The compound may interact with neuroreceptors in insects, similar to other known insecticides.
  • Disruption of cellular processes : By inhibiting key enzymes involved in neurotransmission, it leads to neurotoxicity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in controlling pest populations:

  • A study published in Journal of Agricultural and Food Chemistry highlighted its effectiveness against Aedes aegypti larvae, showing a 90% mortality rate at specific concentrations within 24 hours of exposure .
  • Another investigation focused on the impact of this compound on Spodoptera frugiperda, revealing that it significantly reduced larval weight and survival rates when applied topically .

Efficacy Against Various Pests

Pest SpeciesConcentration (mg/L)Mortality Rate (%)Exposure Time (hours)
Aedes aegypti509024
Spodoptera frugiperda1008548
Helicoverpa armigera758036

Comparative Analysis with Other Insecticides

InsecticideActive IngredientMode of ActionEfficacy (%)
Compound under study3-nitro-N-(...)Neurotoxic90
Insecticide APyrethroidSodium channel blocker85
Insecticide BOrganophosphateAcetylcholinesterase inhibitor80

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide?

Methodological Answer:
The synthesis of structurally similar benzamide derivatives typically involves multi-step reactions. For example:

  • Step 1 : Condensation of intermediates like trichloroethylamine with nitrobenzoyl chloride under anhydrous conditions.
  • Step 2 : Introduction of the carbamothioyl group via reaction with 2,5-dichlorophenyl isothiocyanate in acetonitrile:water (3:1) at room temperature for 72 hours .
  • Optimization : Adjusting solvent polarity (e.g., chloroform for extraction) and purification via crystallization (methanol:water, 4:1) improves yield (~75%) .
    Table 1 : Key Reaction Parameters
StepReagentsSolventTime (h)Yield
1Nitrobenzoyl chloride, trichloroethylamineDry DCM2460%
22,5-Dichlorophenyl isothiocyanateAcetonitrile:water7275%

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular conformation, hydrogen bonding (e.g., C–H···O/S interactions), and packing motifs. For related compounds, intermolecular C16–H16B···O2 and intramolecular N2–H2···O1 bonds stabilize the structure .
  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions (e.g., nitro and trichloroethyl groups) .
    • IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functional groups .

Advanced: How can density functional theory (DFT) and Hirshfeld surface analysis elucidate electronic properties?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and compare bond lengths/angles with crystallographic data. For example, deviations <0.02 Å in C–S bonds confirm computational reliability .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H···Cl contacts contribute ~25% to crystal packing) .
  • Global Reactivity Descriptors : Calculate energy gap (ΔE = ELUMO – EHOMO) to predict reactivity. A smaller gap (~3.5 eV) suggests higher polarizability .

Advanced: What experimental designs are suitable for evaluating biological activity against therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., COVID-19 Mpro). For analogs, docking scores of −8.2 kcal/mol indicate strong inhibition .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKM-E-Edans for Mpro) .
    • Cytotoxicity : Test against HEK-293 cells via MTT assay to establish selectivity indices .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Case Study : If DFT-predicted bond lengths diverge from crystallographic data (e.g., C–N by 0.05 Å), re-optimize geometry with dispersion corrections (e.g., Grimme’s D3) or hybrid functionals (e.g., M06-2X) .
  • Validation : Cross-check spectroscopic assignments with 2D NMR (COSY, NOESY) to confirm regiochemistry .

Advanced: How does the compound’s structure influence its potential agrochemical or pharmacological applications?

Methodological Answer:

  • Structural Features :
    • Nitro Group : Enhances electron-withdrawing effects, favoring interactions with enzyme active sites (e.g., nitrile hydratases) .
    • Trichloroethyl Moiety : Increases lipophilicity (logP ~3.8), improving blood-brain barrier penetration .
  • SAR Studies : Replace the 2,5-dichlorophenyl group with fluorinated analogs to modulate binding affinity (ΔG = −9.1 kcal/mol) .

Advanced: What protocols ensure safe handling and waste disposal of halogenated benzamide derivatives?

Methodological Answer:

  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated solvents) and treat via incineration (>850°C) to avoid dioxin formation .
  • Safety Protocols : Use PPE (nitrile gloves, fume hoods) and monitor air quality for volatile chlorinated compounds (e.g., <1 ppm exposure limit) .

Advanced: How can researchers design analogs with improved bioactivity using computational tools?

Methodological Answer:

  • Virtual Screening : Generate a library of analogs via substituent permutation (e.g., replacing nitro with cyano groups).
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition by modifying the trichloroethyl group) .
    Table 2 : Key Parameters for Analog Design
ParameterTarget RangeTools
logP2.5–4.0ChemAxon
Polar Surface Area<90 ŲMOE
CYP450 InhibitionLow (IC50 >10 µM)ADMETLab 2.0

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